1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(pyridylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Similar structure but lacks the sulfonyl and pyridylmethyl groups.
1-[(4-fluorophenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a piperazine ring.
1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: Similar structure but with a methylphenyl group instead of a pyridylmethyl group
Uniqueness
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is unique due to the presence of both the sulfonyl and pyridylmethyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H18FN3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18FN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
InChI Key |
RQTPQTFKDGKTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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